molecular formula C10H18O2 B13643488 Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- CAS No. 46059-83-0

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-

Cat. No.: B13643488
CAS No.: 46059-83-0
M. Wt: 170.25 g/mol
InChI Key: HSNQTWWDEDZSIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Substitution Reaction: A tert-butyl group is introduced at the 4-position of the cyclohexanone ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydroxylation: The introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction. This step may involve the use of reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted cyclohexanone derivatives

Scientific Research Applications

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group at the 4-position provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-tert-butyl-: Lacks the hydroxyl group at the 2-position, resulting in different chemical properties and reactivity.

    Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group at the 4-position instead of the 2-position, leading to variations in its chemical behavior.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: An ester derivative with different reactivity and applications.

Uniqueness

Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- is unique due to the presence of both a tert-butyl group and a hydroxyl group on the cyclohexanone ring. This combination of functional groups imparts distinct steric and electronic effects, making it a valuable compound for studying various chemical reactions and for use in diverse applications.

Properties

CAS No.

46059-83-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-tert-butyl-2-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3

InChI Key

HSNQTWWDEDZSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)O

Origin of Product

United States

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